1,4-Dioxane-2,5-diol, trans-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

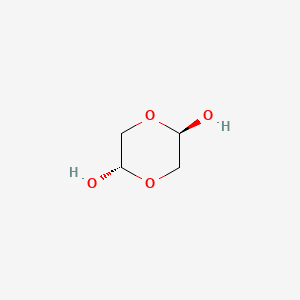

1,4-Dioxane-2,5-diol, trans-: is a chemical compound with the molecular formula C4H8O4. It is a vicinal diol, meaning it has two hydroxyl groups (-OH) attached to adjacent carbon atoms within a dioxane ring. This compound is known for its stability and is used in various chemical and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4-Dioxane-2,5-diol, trans- can be synthesized through a hydrolysis reaction. The process involves using water as a solvent and an alkali under low-temperature conditions. The reaction is followed by filtration and evaporation to obtain the target product .

Industrial Production Methods: The industrial production of 1,4-Dioxane-2,5-diol, trans- involves a simple hydrolysis reaction with batch charging. This method is energy-efficient, cost-effective, and suitable for large-scale production. The reaction conditions are mild, with no need for high or low temperatures, making the process safe and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 1,4-Dioxane-2,5-diol, trans- undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or basic conditions.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Substitution reactions often involve halogens or other nucleophiles under specific conditions

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols or hydrocarbons .

Scientific Research Applications

1,4-Dioxane-2,5-diol, trans- has several scientific research applications across various fields:

Mechanism of Action

The mechanism of action of 1,4-Dioxane-2,5-diol, trans- involves its interaction with various molecular targets and pathways. The compound can form hydrogen bonds with other molecules, facilitating its role in chemical reactions. It can also act as a stabilizer in certain reactions by forming complexes with other compounds .

Comparison with Similar Compounds

1,4-Dioxane-2,3-diol, trans-: This compound is similar in structure but has hydroxyl groups at different positions.

1,3-Dioxane-5,5-dimethanol: Another dioxane derivative used in polymer production and other industrial applications.

Uniqueness: 1,4-Dioxane-2,5-diol, trans- is unique due to its specific hydroxyl group positions, which confer distinct chemical properties and reactivity. This makes it particularly useful in certain synthetic and industrial processes where other dioxane derivatives may not be as effective .

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for producing 1,4-Dioxane-2,5-diol (trans-), and how can reaction conditions be optimized to enhance yield and purity?

1,4-Dioxane-2,5-diol is synthesized via the dimerization of glycolaldehyde under controlled conditions. Key parameters include pH (acidic catalysts like H₂SO₄), temperature (60–80°C), and solvent polarity to favor cyclization over polymerization. Purity can be improved using recrystallization in ethanol or methanol . Characterization via NMR (¹H/¹³C) and FTIR is critical to confirm the trans-configuration and exclude side products like glyoxal derivatives .

Q. What analytical techniques are recommended for distinguishing 1,4-Dioxane-2,5-diol from its structural isomers or degradation products?

- Chromatography : Reverse-phase HPLC with UV detection (λ = 210 nm) using a C18 column and water/acetonitrile mobile phase.

- Spectroscopy : ¹H NMR peaks at δ 4.2–4.5 ppm (dioxyethylene protons) and δ 5.2–5.5 ppm (hydroxyl groups) confirm the diol structure.

- Mass Spectrometry : ESI-MS (negative mode) shows a molecular ion peak at m/z 119.0 ([M-H]⁻) .

Q. How does the stability of 1,4-Dioxane-2,5-diol vary under different storage conditions?

The compound is hygroscopic and prone to oxidation. Storage at –20°C under inert gas (N₂/Ar) in amber glass vials minimizes degradation. Stability assays (e.g., accelerated aging at 40°C/75% RH) indicate a shelf life of ≥6 months when stored properly .

Advanced Research Questions

Q. What mechanistic insights explain the role of 1,4-Dioxane-2,5-diol in transglycosylation reactions observed in polymer degradation studies?

In cellulose/polyester composite degradation, 1,4-Dioxane-2,5-diol forms via transglycosylation of glycolaldehyde intermediates. Kinetic studies show that rinsing steps enhance dimerization (from 17.3% to 34.1% yield), likely due to reduced steric hindrance and increased local concentration of glycolaldehyde . Computational modeling (DFT) can predict transition states for cyclization vs. linear polymerization pathways.

Q. How can discrepancies in toxicity data for 1,4-Dioxane derivatives be resolved when extrapolating to 1,4-Dioxane-2,5-diol?

While 1,4-dioxane (CAS 123-91-1) is a known carcinogen, its diol derivative lacks sufficient toxicological data. Contradictions arise from:

- Matrix Effects : Co-occurrence of 1,4-dioxane as a contaminant in diol samples.

- Metabolic Pathways : Diols may undergo oxidation to toxic intermediates (e.g., diketones).

Solutions include rigorous purity validation (GC-MS headspace analysis) and in vitro assays (Ames test, hepatocyte viability) to isolate diol-specific effects .

Q. What advanced NMR strategies can quantify trace impurities in 1,4-Dioxane-2,5-diol samples?

- ¹³C-DEPT : Identifies carbonyl impurities (e.g., glyoxal) via signals at δ 190–210 ppm.

- DOSY NMR : Differentiates dimer vs. oligomer species based on diffusion coefficients.

- HSQC-TOCSY : Resolves overlapping hydroxyl proton signals in aqueous solutions .

Q. Methodological Challenges and Data Gaps

Q. How to design experiments to assess the environmental fate of 1,4-Dioxane-2,5-diol in aqueous systems?

- Photolysis : Expose solutions to UV light (254 nm) and monitor degradation via LC-MS.

- Biodegradation : Use OECD 301F respirometry with activated sludge to measure BOD₅.

- Adsorption : Batch tests with soil/activated carbon to determine Kd values .

Q. What computational tools predict the thermodynamic stability of 1,4-Dioxane-2,5-diol in complex matrices?

Properties

CAS No. |

110822-84-9 |

|---|---|

Molecular Formula |

C4H8O4 |

Molecular Weight |

120.10 g/mol |

IUPAC Name |

(2S,5R)-1,4-dioxane-2,5-diol |

InChI |

InChI=1S/C4H8O4/c5-3-1-7-4(6)2-8-3/h3-6H,1-2H2/t3-,4+ |

InChI Key |

ATFVTAOSZBVGHC-ZXZARUISSA-N |

Isomeric SMILES |

C1[C@@H](OC[C@H](O1)O)O |

Canonical SMILES |

C1C(OCC(O1)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.